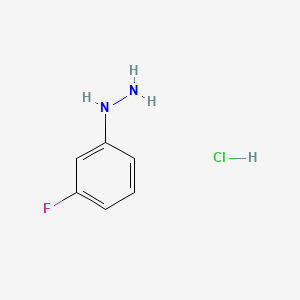

3-Fluorophenylhydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a white to light brown crystalline powder that is used in various chemical syntheses and research applications. This compound is known for its role in the synthesis of pharmaceuticals and other organic compounds.

Vorbereitungsmethoden

The preparation of 3-Fluorophenylhydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salt formation. One common method starts with 3-fluoroaniline, which is diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced using zinc powder in the presence of hydrochloric acid. The final product is purified and converted to its hydrochloride salt form .

Analyse Chemischer Reaktionen

3-Fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Fluorophenylhydrazine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating more complex molecules.

Table 1: Key Reactions Involving this compound

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown potential in treating various diseases due to their biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of 3-fluorophenylhydrazine exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives could inhibit cancer cell proliferation through specific molecular pathways.

Dye Manufacturing

This compound is also employed in the dye industry. It acts as a precursor for synthesizing azo dyes, which are widely used in textiles and other materials.

Table 2: Azo Dyes Synthesized from this compound

| Dye Name | Application Area | Reference |

|---|---|---|

| Azo Yellow | Textile dyeing | General dye synthesis literature |

| Azo Red | Food coloring | Industry reports on dye applications |

Table 3: Safety Data for this compound

Wirkmechanismus

The mechanism of action of 3-Fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various substitution reactions. Additionally, it can form complexes with metal ions, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-Fluorophenylhydrazine hydrochloride can be compared with other similar compounds, such as:

3-Chlorophenylhydrazine hydrochloride: Similar in structure but with a chlorine atom instead of a fluorine atom. It has different reactivity and applications.

4-Fluorophenylhydrazine hydrochloride: The fluorine atom is positioned differently on the benzene ring, leading to variations in chemical behavior and applications.

Phenylhydrazine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and uses .

These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the fluorine atom.

Biologische Aktivität

3-Fluorophenylhydrazine hydrochloride (CAS No. 2924-16-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and safety profiles, supported by case studies and relevant data tables.

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₈ClFN₂

- Molecular Weight : 162.59 g/mol

- Appearance : White to light brown crystalline powder

- Solubility : Water-soluble

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClFN₂ |

| Molecular Weight | 162.59 g/mol |

| Boiling Point | Not available |

| HPLC Purity | ≥96% |

| Appearance | White to light brown crystalline powder |

| Log P (octanol-water) | 0.69 |

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been studied for its ability to induce apoptosis in various cancer cell lines. A study demonstrated that it could significantly reduce cell viability in MCF-7 breast cancer cells through the activation of intrinsic apoptotic pathways .

The mechanism through which this compound exerts its anticancer effects involves:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis.

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

-

Study on MCF-7 Cells :

- Objective : To assess the cytotoxic effects of 3-fluorophenylhydrazine on breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency against cancer cells .

-

Study on HepG2 Cells :

- Objective : Evaluating the hepatotoxicity of 3-fluorophenylhydrazine.

- Methodology : HepG2 cells were exposed to the compound, and cell viability was measured.

- Results : The study found that while the compound showed anticancer potential, it also exhibited hepatotoxic effects at higher concentrations .

Toxicological Profile

Despite its potential therapeutic applications, this compound poses several health risks:

- Acute Toxicity : Classified as acute toxic if ingested or inhaled (Category 3) .

- Irritation Risks : Causes skin irritation (Category 2) and serious eye irritation (Category 2) .

- Respiratory Effects : May cause respiratory irritation upon exposure .

Safety Data Summary Table

| Hazard Classification | Category |

|---|---|

| Acute Oral Toxicity | Category 3 |

| Acute Dermal Toxicity | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2 |

| Specific Target Organ Toxicity | Category 3 |

Eigenschaften

CAS-Nummer |

50702-51-7 |

|---|---|

Molekularformel |

C6H8ClFN2 |

Molekulargewicht |

162.59 g/mol |

IUPAC-Name |

(3-fluorophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |

InChI-Schlüssel |

SKVGLOFWEJFQKU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NN.Cl |

Kanonische SMILES |

[H+].C1=CC(=CC(=C1)F)NN.[Cl-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.